molecular formula C7H4BrClO2 B126631 5-Bromo-2-chlorobenzoic acid CAS No. 21739-92-4

5-Bromo-2-chlorobenzoic acid

Cat. No. B126631
Key on ui cas rn: 21739-92-4
M. Wt: 235.46 g/mol
InChI Key: FGERXQWKKIVFQG-UHFFFAOYSA-N
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Patent
US07745414B2

Procedure details

38.3 mL oxalyl chloride and 0.8 mL dimethylformamide are added to a mixture of 100 g 5-bromo-2-chloro-benzoic acid in 500 mL dichloromethane. The reaction mixture is stirred for 14 h, then filtered and separated from all volatile constituents in a rotary evaporator. The residue is dissolved in 150 mL dichloromethane, the resultant solution is cooled to −5° C., and 46.5 g anisole are added. Then 51.5 g aluminum trichloride are added batchwise so that the temperature does not exceed 5° C. The solution is stirred for 1 h at 1 to 5° C. and then poured onto crushed ice. The organic phase is separated off, and the aqueous phase is extracted with dichloromethane. The combined organic phases are washed with 1 M hydrochloric acid, twice with 1 M sodium hydroxide solution and with brine. Then the organic phase is dried over sodium sulfate, the solvent is removed and the residue is recrystallized from ethanol.
Quantity
38.3 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2](Cl)=O.CN(C)[CH:9]=[O:10].[Br:12][C:13]1[CH:14]=[CH:15][C:16]([Cl:22])=[C:17]([CH:21]=1)[C:18]([OH:20])=O>ClCCl>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([Cl:22])=[C:17]([C:18]([C:2]2[CH:1]=[CH:17][C:21]([O:10][CH3:9])=[CH:13][CH:14]=2)=[O:20])[CH:21]=1

Inputs

Step One
Name
Quantity
38.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
separated from all volatile constituents in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 150 mL dichloromethane
ADDITION
Type
ADDITION
Details
46.5 g anisole are added
ADDITION
Type
ADDITION
Details
Then 51.5 g aluminum trichloride are added batchwise so that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
STIRRING
Type
STIRRING
Details
The solution is stirred for 1 h at 1 to 5° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with 1 M hydrochloric acid, twice with 1 M sodium hydroxide solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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